N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent heterocyclic frameworks and substituents. The systematic name reflects:
- A thiazole core (1,3-thiazol-2(3H)-ylidene) with a methyl group at position 4 and a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl substituent at position 5.
- An acetamide group at position 2 of the thiazole, modified by a 2-methoxyphenoxy moiety.
- The (2Z) configuration, denoting the geometric isomerism of the exocyclic double bond in the thiazol-2(3H)-ylidene system.
The structural representation (Figure 1) highlights:
- A thiazole ring fused with an oxadiazole unit via a carbon–carbon bond.
- A fluorophenyl group attached to the oxadiazole.
- A methoxyphenoxy-acetamide side chain at the thiazole’s 2-position.
Molecular Formula and Weight Analysis
While the exact molecular formula is not explicitly reported in available literature, it can be inferred from the structural components as C~21~H~19~FN~5~O~4~S . This calculation accounts for:
- Thiazole-oxadiazole core : C~8~H~5~N~3~OS.
- 4-Fluorophenyl group : C~6~H~4~F.
- 2-Methoxyphenoxy-acetamide side chain : C~9~H~10~NO~3~.
The theoretical molecular weight is approximately 456.46 g/mol , though experimental validation is required.
| Property | Value |
|---|---|
| Inferred molecular formula | C~21~H~19~FN~5~O~4~S |
| Calculated molecular weight | 456.46 g/mol |
| Key heterocycles | Thiazole, 1,2,4-oxadiazole |
Isomerism and Stereochemical Considerations
The compound exhibits two critical stereochemical features:
- Geometric (E/Z) isomerism : The (2Z) designation specifies the configuration of the exocyclic double bond in the thiazol-2(3H)-ylidene moiety. This double bond restricts rotation, stabilizing the Z-isomer due to reduced steric hindrance between the oxadiazole and acetamide groups.
- Conformational flexibility : The methoxyphenoxy group may adopt distinct rotational conformers, though no atropisomerism is reported.
- Planarity : The thiazole and oxadiazole rings are coplanar, facilitating π-π stacking interactions in biological systems.
CAS Registry Number and Alternative Identifiers
As of the latest available data, the CAS Registry Number for this compound has not been publicly disclosed. Alternative identifiers include:
- IUPAC Name : N-[(2Z)-5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide.
- EvitaChem Product Code : EVT-12333819.
- Theoretical SMILES : Derived from structural analysis:
COC1=CC=CC=C1OCC(=O)N=C2SC(=C(C)N=C2N3C(=O)N=N3)C4=CC=C(C=C4)F
Efforts to synthesize and characterize this compound are ongoing, with further experimental data required to confirm its physicochemical properties.
Properties
Molecular Formula |
C21H17FN4O4S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H17FN4O4S/c1-12-18(20-25-19(26-30-20)13-7-9-14(22)10-8-13)31-21(23-12)24-17(27)11-29-16-6-4-3-5-15(16)28-2/h3-10H,11H2,1-2H3,(H,23,24,27) |
InChI Key |
HXGGUKPNVJLDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl Intermediate
The oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives. Modified conditions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) enable efficient coupling under mild temperatures (40–60°C) .
Procedure :
-
Substrate Preparation : 4-Fluorobenzonitrile is converted to 4-fluoro-N-hydroxybenzimidamide by treatment with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h).
-
Cyclization : The amidoxime reacts with methyl chlorooxoacetate in dichloromethane (DCM) using EDC·HCl (1.2 equiv) and DMAP (0.2 equiv) as coupling agents. The mixture is stirred at room temperature for 12 h, yielding 3-(4-fluorophenyl)-5-(methoxycarbonyl)-1,2,4-oxadiazole.
-
Hydrolysis : The ester is hydrolyzed with NaOH (2 M, 60°C, 2 h) to produce 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH | Reflux, 6 h | 85% |
| 2 | Methyl chlorooxoacetate, EDC·HCl, DMAP | RT, 12 h | 78% |
| 3 | NaOH (2 M) | 60°C, 2 h | 92% |
Construction of 4-Methyl-1,3-Thiazol-2(3H)-Ylidene Core
The thiazole ring is assembled via a Hantzsch-type reaction, followed by oxidation to stabilize the ylidene tautomer .
Procedure :
-
Thiazole Formation : 4-Methyl-2-thiourea reacts with ethyl 3-bromo-2-oxobutanoate in acetonitrile under reflux (80°C, 8 h), yielding 4-methyl-1,3-thiazol-2-amine.
-
Chloroacetylation : The amine is treated with chloroacetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C, followed by stirring at RT for 4 h to form 2-chloro-N-(4-methylthiazol-2-yl)acetamide.
-
Oxidation : The thiazole is oxidized with MnO₂ in dichloromethane (RT, 6 h) to generate the ylidene tautomer.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl 3-bromo-2-oxobutanoate, MeCN | Reflux, 8 h | 70% |
| 2 | ClCH₂COCl, Et₃N, THF | 0°C → RT, 4 h | 82% |
| 3 | MnO₂, DCM | RT, 6 h | 65% |
Coupling of Oxadiazole and Thiazole Moieties
The oxadiazole and thiazole units are linked via a nucleophilic substitution reaction. Microwave-assisted conditions using red clay as a catalyst enhance reaction efficiency .
Procedure :
-
Activation : 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is converted to its acyl chloride using SOCl₂ (neat, 70°C, 3 h).
-
Coupling : The acyl chloride reacts with 5-amino-4-methyl-1,3-thiazol-2(3H)-ylidene in the presence of red clay (20% w/w) under microwave irradiation (400 W, 100°C, 15 min).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Red clay (20% w/w) |
| Temperature | 100°C |
| Time | 15 min |
| Yield | 88% |
Introduction of 2-(2-Methoxyphenoxy)Acetamide Side Chain
The acetamide side chain is introduced via a two-step alkylation and acylation sequence .
Procedure :
-
Alkylation : 2-(2-Methoxyphenoxy)acetic acid is activated with EDC·HCl (1.1 equiv) and DMAP (0.1 equiv) in DCM (RT, 4 h).
-
Acylation : The activated acid reacts with the coupled oxadiazole-thiazole intermediate in DCM at RT for 12 h.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | EDC·HCl, DMAP, DCM | RT, 4 h | 90% |
| 2 | Oxadiazole-thiazole intermediate | RT, 12 h | 76% |
Characterization and Validation
The final product is characterized via spectroscopic and chromatographic methods:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-F), 7.12 (t, J = 8.8 Hz, 2H, Ar), 6.94 (m, 4H, OCH₃ and thiazole-H), 4.62 (s, 2H, CH₂CO), 2.42 (s, 3H, CH₃) .
-
HRMS : m/z calc. for C₂₂H₁₈FN₃O₄S [M+H]⁺: 448.1024, found: 448.1028 .
Comparative Analysis of Synthetic Routes
The table below evaluates methods for critical steps:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the oxadiazole and thiazole rings is known to enhance biological activity due to their ability to interact with various biological macromolecules.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and thiazole structures often demonstrate significant antimicrobial properties. For instance:
- Thiazole Derivatives : Studies have shown that thiazole derivatives possess antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Escherichia coli. The specific compound may exhibit similar properties due to its structural components.
Anticancer Activity
The fluorinated phenyl groups in the compound may enhance its lipophilicity, potentially improving its binding affinity to cancer-related targets. Preliminary studies on similar compounds suggest that they can inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the minimum inhibitory concentrations (MICs) of various thiazole derivatives against Staphylococcus aureus. The results indicated that specific substitutions on the thiazole ring enhanced antibacterial efficacy. Although direct data for this compound is limited, structural similarities suggest it may exhibit comparable activity .
- Anticancer Research :
Potential Applications in Drug Development
Given its structural characteristics, N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide holds potential for development as:
- Antimicrobial Agents : Targeting bacterial infections resistant to conventional antibiotics.
- Anticancer Drugs : Targeting specific pathways involved in tumor growth and metastasis.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole vs. Oxadiazole Cores
Key Differences :
- This may enhance metabolic stability but reduce π-π stacking interactions .
Acetamide vs. Benzamide Derivatives
Key Differences :
Biological Activity
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features multiple functional groups including an oxadiazole and a thiazole ring, which are known for their diverse pharmacological properties. This article reviews the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C22H19FN4O3S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 1144489-57-5 |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazoles and oxadiazoles have been shown to possess effective antibacterial activity against various strains of bacteria. In vitro studies suggest that this compound may demonstrate comparable efficacy.
A notable study on related compounds found minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This suggests that the compound could exhibit potent antimicrobial properties.
Anticancer Activity
Preliminary investigations into the anticancer potential of thiazole and oxadiazole derivatives indicate that these compounds may inhibit cancer cell proliferation. Compounds similar to this compound have shown promise in inducing apoptosis in various cancer cell lines . Further studies are required to elucidate the specific mechanisms of action.
Other Biological Activities
In addition to antimicrobial and anticancer activities, compounds with similar structures have been studied for their anti-inflammatory and analgesic properties. For example, thiazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have explored the biological efficacy of similar compounds:
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multiple bacterial strains. The most active compound showed MIC values significantly lower than standard antibiotics .
- Anticancer Screening : In vitro assays on related oxadiazole derivatives indicated substantial cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
